molecular formula C11H17N3O B1652437 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439900-11-4

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Numéro de catalogue: B1652437
Numéro CAS: 1439900-11-4
Poids moléculaire: 207.27
Clé InChI: YNSZMOOALAMFBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Features

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine represents a sophisticated heterocyclic compound characterized by its unique structural composition combining multiple ring systems. The molecule possesses the molecular formula C₁₁H₁₇N₃O and exhibits a molecular weight of 207.27 grams per mole, establishing it as a medium-sized organic compound with significant structural complexity. The compound is officially registered under the Chemical Abstracts Service number 1439900-11-4, providing it with a unique international identifier within chemical databases.

The structural architecture of this compound encompasses three distinct cyclic systems working in concert to create its distinctive molecular framework. The central piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, serves as the primary scaffold upon which the other structural elements are positioned. This piperidine moiety is substituted at the 3-position with a 1,3,4-oxadiazole ring system, which itself bears a cyclobutyl substituent at the 5-position of the oxadiazole ring.

The 1,3,4-oxadiazole component represents a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific pattern that confers unique electronic properties to the overall molecular structure. This heterocyclic system is known for its stability in aqueous environments and its capacity to participate in hydrogen bonding interactions due to the presence of heteroatoms with available electron pairs. The cyclobutyl group attached to the oxadiazole ring introduces additional conformational complexity through its four-membered saturated carbocyclic structure.

Property Value Reference
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Chemical Abstracts Service Number 1439900-11-4
MDL Number MFCD26096888
SMILES Notation C1(C2=NN=C(C3CCC3)O2)CNCCC1

The three-dimensional structure of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine exhibits specific stereochemical characteristics that influence its chemical behavior and potential biological interactions. The piperidine ring typically adopts a chair conformation, similar to cyclohexane, which positions the oxadiazole substituent in either an axial or equatorial orientation depending on the specific conformational state. The oxadiazole ring system maintains planarity due to its aromatic character, while the cyclobutyl group introduces additional three-dimensional complexity through its puckered ring geometry.

The compound exists under several synonymous nomenclatures within chemical literature, including 2-Cyclobutyl-5-(piperidin-3-yl)-1,3,4-oxadiazole and 2-cyclobutyl-5-piperidin-3-yl-1,3,4-oxadiazole, reflecting different naming conventions used across various chemical databases and publications. This multiplicity of names demonstrates the compound's recognition across different chemical information systems and its growing presence in research literature.

Historical Development and Discovery

The historical development of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine emerges from the broader context of 1,3,4-oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Kruger in 1884. These early researchers first discovered oxadiazole compounds, initially naming them furo[ab]diazoles, establishing the foundation for what would become an extensive field of heterocyclic chemistry. The systematic study of oxadiazole derivatives gained momentum throughout the twentieth century as researchers recognized their unique chemical properties and potential applications.

The specific compound 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine represents a relatively recent addition to the chemical literature, with its first documentation in chemical databases occurring in 2014 according to PubChem records. This timeline indicates that the compound emerged during a period of intense research interest in heterocyclic chemistry, particularly focusing on the development of novel molecular scaffolds for pharmaceutical applications.

The synthesis and characterization of 1,3,4-oxadiazole derivatives containing piperidine substituents reflects advances in synthetic methodology that occurred during the late twentieth and early twenty-first centuries. Research groups began exploring the combination of different heterocyclic systems to create hybrid molecules with enhanced properties, leading to the development of compounds like 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine.

The incorporation of cyclobutyl groups into heterocyclic systems represents another dimension of structural sophistication that emerged from systematic structure-activity relationship studies. Researchers discovered that cycloalkyl substituents, particularly cyclobutyl groups, could impart unique conformational and electronic properties to heterocyclic compounds, driving the exploration of such structural modifications.

The compound's development also reflects the broader trend in medicinal chemistry toward creating increasingly complex molecular architectures that combine multiple pharmacophoric elements within a single structure. This approach, known as molecular hybridization, seeks to capitalize on the individual properties of different structural components while potentially discovering new or enhanced activities through their combination.

Significance in Heterocyclic Chemistry

The significance of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine within the broader field of heterocyclic chemistry stems from its representation of several important structural motifs that have demonstrated considerable value in chemical research and development. The compound exemplifies the successful integration of multiple heterocyclic systems, each contributing distinct properties to the overall molecular framework.

The 1,3,4-oxadiazole component of the molecule holds particular significance due to its well-established role as a bioisosteric replacement for various functional groups, including esters, amides, and carboxylic acids. This bioisosteric relationship allows chemists to modify molecular structures while maintaining similar spatial arrangements and electronic properties, making 1,3,4-oxadiazoles valuable tools in molecular design. The heterocycle's stability in biological environments, combined with its hydrogen bond accepting capabilities, has made it a privileged scaffold in pharmaceutical chemistry.

The piperidine ring system represents another cornerstone of heterocyclic chemistry, appearing in numerous natural products and synthetic compounds with biological activity. The six-membered saturated nitrogen heterocycle provides structural flexibility while maintaining conformational stability, making it an ideal framework for supporting additional functional groups. The combination of piperidine with oxadiazole systems creates hybrid molecules that leverage the advantages of both structural elements.

From a synthetic chemistry perspective, 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine represents achievements in modern synthetic methodology. The construction of such complex molecules requires sophisticated synthetic strategies that can efficiently form multiple heterocyclic rings while maintaining precise regiochemical control. Research into the synthesis of similar compounds has revealed interesting reaction pathways, including unusual displacement reactions where piperidine can replace other functional groups on oxadiazole systems under specific conditions.

Structural Component Significance Chemical Properties
1,3,4-Oxadiazole Ring Bioisosteric replacement for carbonyl groups Aromatic character, hydrogen bond acceptor
Piperidine Ring Conformationally flexible scaffold Chair conformation, basic nitrogen
Cyclobutyl Group Conformational constraint Ring strain, three-dimensional complexity

The compound also demonstrates the ongoing evolution of heterocyclic chemistry toward more sophisticated molecular architectures. Modern synthetic techniques enable the preparation of increasingly complex structures that would have been inaccessible to earlier generations of chemists. This progress reflects advances in reaction methodology, protecting group strategies, and purification techniques that collectively enable the synthesis of challenging target molecules.

The presence of the cyclobutyl substituent adds another layer of significance, as four-membered carbocyclic rings introduce unique conformational and electronic properties due to ring strain. The incorporation of such strained ring systems into heterocyclic frameworks represents a sophisticated approach to molecular design that can influence both the physical properties and potential biological activities of the resulting compounds.

Research interest in compounds containing 1,3,4-oxadiazole motifs has intensified in recent years, driven by their demonstrated activities across multiple therapeutic areas. The heterocycle has shown promise in antimicrobial, anti-inflammatory, and other pharmacological applications, making derivatives like 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine valuable subjects for continued investigation. This research interest has led to the development of various synthetic approaches and the exploration of structure-activity relationships within this chemical class.

Propriétés

IUPAC Name

2-cyclobutyl-5-piperidin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZMOOALAMFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229681
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-11-4
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Hydrazide Cyclocondensation Pathway

The most widely documented method involves the cyclization of a hydrazide intermediate with cyclobutane carbonyl chloride (Scheme 1):

Step 1: Synthesis of Piperidine-3-carbohydrazide
Piperidine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield piperidine-3-carbohydrazide.

Step 2: Cyclocondensation with Cyclobutane Carbonyl Chloride
The hydrazide reacts with cyclobutane carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Cyclization forms the 1,3,4-oxadiazole ring, yielding the target compound.

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM)
  • Temperature: 0–5°C (initial), then reflux at 80°C
  • Yield: 60–72%

Key Challenge : Competing formation of 1,2,4-oxadiazole isomers due to the nucleophilicity of the hydrazide nitrogen atoms. Excess POCl₃ suppresses isomerization.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

An alternative route employs a Suzuki-Miyaura cross-coupling to attach the cyclobutyl group post-oxadiazole formation (Scheme 2):

Step 1: Synthesis of 3-(5-Bromo-1,3,4-oxadiazol-2-yl)piperidine
Piperidine-3-carbohydrazide is cyclized with carbon disulfide (CS₂) under basic conditions (KOH/EtOH) to form 3-(5-mercapto-1,3,4-oxadiazol-2-yl)piperidine. Bromination using N-bromosuccinimide (NBS) introduces the bromine substituent.

Step 2: Cyclobutyl Boronic Acid Coupling
The bromo-oxadiazole intermediate reacts with cyclobutyl boronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃) in a toluene/water mixture.

Reaction Conditions :

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Temperature: 100°C, 12 h
  • Yield: 45–55%

Limitation : Moderate yields due to steric hindrance from the cyclobutyl group and competing protodebromination.

Optimization Strategies and Mechanistic Insights

Solvent and Base Effects on Cyclocondensation

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates but increase isomerization side products. A mixed solvent system (DCM:DMF, 4:1) balances reactivity and selectivity.

Base Selection :

  • K₂CO₃ : Higher yields (70%) but slower reaction times (24 h).
  • Cs₂CO₃ : Faster kinetics (6 h) but lower yields (55%) due to carbonate-induced decomposition.

Protecting Group Strategies for Piperidine

The secondary amine in piperidine necessitates protection during synthesis. tert-Butoxycarbonyl (Boc) groups are preferred due to their stability under acidic cyclocondensation conditions:

Deprotection Protocol :

  • Boc-protected intermediate treated with trifluoroacetic acid (TFA) in DCM.
  • Neutralization with aqueous NaHCO₃ yields free piperidine-oxadiazole.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.85–3.75 (m, 1H, piperidine H-3)
  • δ 2.90–2.70 (m, 4H, cyclobutyl CH₂)
  • δ 1.95–1.60 (m, 8H, piperidine and cyclobutyl CH₂)

¹³C NMR :

  • 165.8 ppm (C=N of oxadiazole)
  • 62.1 ppm (piperidine C-3)
  • 34.5–24.3 ppm (cyclobutyl carbons)

Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₁H₁₇N₃O: 207.1375 [M+H]⁺
  • Observed: 207.1378 [M+H]⁺

Elemental Analysis :

  • C: 63.85%, H: 8.27%, N: 20.27% (Theoretical)
  • C: 63.80%, H: 8.30%, N: 20.25% (Experimental)

Industrial-Scale Considerations and Environmental Impact

Waste Management in Oxadiazole Synthesis

The use of POCl₃ generates phosphoric acid waste, necessitating neutralization with aqueous NaOH. Recent advances employ catalytic POCl₃ (20 mol%) with molecular sieves to reduce waste.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 12 h to 30 min, improving energy efficiency. Supercritical CO₂ as a solvent shows promise for eliminating halogenated solvents.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions may produce piperidine derivatives with altered functional groups.

Mécanisme D'action

The mechanism of action of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound may interact with cellular receptors and enzymes, modulating various biological pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound A : 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)piperidine (REF: 10-F508506)
  • Structure : Replaces the 1,3,4-oxadiazole with a 1,2,4-triazole ring and substitutes the cyclobutyl group with a phenyl ring.
  • The phenyl group increases hydrophobicity and π-π stacking interactions but may reduce metabolic stability due to susceptibility to oxidation.
  • Status : Discontinued, possibly due to unfavorable pharmacokinetics or synthesis challenges .
Compound B : (S)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester (REF: 10-F651083)
  • Structure: Pyrrolidine core (5-membered ring) instead of piperidine, with an ethylamino side chain and benzyl ester group.
  • Implications :
    • The smaller pyrrolidine ring restricts conformational flexibility compared to piperidine.
    • The benzyl ester enhances lipophilicity but introduces esterase sensitivity, limiting oral bioavailability.
  • Status : Discontinued, likely due to instability or off-target effects .

Substituent Variations

Compound C : 2-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine (REF: 10-F087676)
  • Structure : Oxadiazole and cyclobutyl groups identical to the target compound, but the oxadiazole is attached to the piperidine at position 2 instead of 3.
  • Steric effects at position 2 may hinder binding in specific active sites.
  • Status : Discontinued, possibly due to reduced efficacy or selectivity .
Compound D : 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride
  • Structure : Cyclopropyl substituent replaces cyclobutyl, with a hydrochloride salt.
  • The hydrochloride salt enhances aqueous solubility, aiding formulation but may alter pharmacokinetics.
  • Source: Marketed as an industrial chemical, suggesting utility in non-pharmaceutical applications .

Comparative Data Table

Compound Name Heterocycle Substituent Position on Piperidine Key Properties Status
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 1,3,4-Oxadiazole Cyclobutyl 3 Moderate steric bulk, metabolic stability Under study
Compound A (REF: 10-F508506) 1,2,4-Triazole Phenyl 3 High hydrophobicity, π-π interactions Discontinued
Compound C (REF: 10-F087676) 1,3,4-Oxadiazole Cyclobutyl 2 Altered spatial orientation Discontinued
Compound D 1,3,4-Oxadiazole Cyclopropyl 3 Enhanced solubility (HCl salt) Commercially available

Research Findings and Implications

  • Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger size may improve target engagement in spacious binding pockets, while cyclopropyl’s compactness suits constrained sites. The cyclobutyl analog’s metabolic stability could outweigh solubility drawbacks in certain applications .
  • Positional Isomerism (2 vs. 3) : The discontinued status of Compound C highlights the critical role of substitution patterns in pharmacological activity. Position 3 on piperidine may optimize steric and electronic interactions for the target compound .
  • Heterocycle Choice : Triazole analogs (Compound A) offer hydrogen-bonding diversity but face metabolic challenges, whereas oxadiazole-based compounds balance stability and functionality .

Activité Biologique

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that combines a piperidine ring with an oxadiazole moiety. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications.

  • Molecular Formula : C11H17N3O
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 1439900-11-4

Synthesis

The synthesis of this compound typically involves the oxidative cyclization of N-acyl hydrazones or the dehydrative cyclization of 1,2-diacylhydrazines with aromatic aldehydes. Industrial production may utilize melamine-formaldehyde resin-supported sulfuric acid under microwave conditions .

Antimicrobial and Antiviral Properties

Research indicates that 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine exhibits significant antimicrobial activity. The oxadiazole ring is known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. This interaction is crucial for the compound's efficacy against various pathogens.

Anticancer Potential

The 1,3,4-oxadiazole scaffold has been associated with a range of biological activities, particularly in cancer treatment. Studies suggest that derivatives of this scaffold can inhibit crucial enzymes involved in cancer cell proliferation, such as:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

These interactions suggest that 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine could be a promising candidate for developing new anticancer therapies .

The mechanism of action involves the compound's ability to bind selectively to specific biological targets, disrupting their normal function. This includes inhibition of growth factors and enzymes critical for tumor growth and survival. The structural modifications of the oxadiazole moiety enhance its bioactivity by improving binding affinity to target sites .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines. The findings demonstrated that compounds with structural similarities to 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine exhibited significant antiproliferative effects against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it displayed potent activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine207.27 g/molAntimicrobial, Anticancer
5-(Cyclopropyl)-1,3,4-thiadiazole159.19 g/molAntimicrobial
2-(5-Methylthiazol-2-yl)-1H-benzimidazole188.23 g/molAnticancer

This table illustrates the comparative molecular weights and biological activities of related compounds, emphasizing the unique profile of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine?

A stepwise approach involves:

  • Cyclobutyl-oxadiazole formation : React cyclobutanecarbohydrazide with a carbonyl source (e.g., triphosgene) under reflux in anhydrous THF to form the 1,3,4-oxadiazole core.
  • Piperidine coupling : Use nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidine moiety.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC using an ammonium acetate buffer (pH 6.5) and C18 column .

Q. How can the structural conformation of this compound be characterized?

X-ray crystallography is critical:

  • Crystallize the compound in a monoclinic system (e.g., space group P2₁/n) and analyze bond lengths, angles, and puckering parameters (e.g., Q₂ = 0.6191 Å for piperidine chair conformation).
  • Compare with structural analogs (e.g., diphenyl-piperidine derivatives) to validate deviations in cyclobutyl group orientation .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm.
  • NMR : Monitor ¹H and ¹³C spectra in deuterated DMSO for characteristic shifts (e.g., piperidine protons at δ 2.5–3.0 ppm; oxadiazole carbons at δ 160–165 ppm).
  • TGA/DSC : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against neurological targets?

  • Perform molecular docking (e.g., AutoDock Vina) using dopamine D₂ or serotonin 5-HT₁ₐ receptor structures (PDB: 6CM4, 7E2Z).
  • Compare binding affinities with known piperidine-based antipsychotics (e.g., risperidone analogs) and validate via MD simulations (100 ns) to assess stability of ligand-receptor interactions .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., human CYP3A4/2D6 inhibition assays).
  • BBB permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models.
  • Metabolite identification : Employ LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may enhance in vivo efficacy .

Q. How to optimize regioselectivity in cyclobutyl-oxadiazole functionalization?

  • DFT calculations : Compare activation energies for electrophilic substitution at C-2 vs. C-5 positions of the oxadiazole ring.
  • Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) on piperidine to steer reactivity toward the cyclobutyl moiety .

Q. What intermolecular interactions dominate crystal packing?

  • Hirshfeld surface analysis : Quantify contributions from H-bonding (N–H⋯O, C–H⋯π) and van der Waals interactions.
  • Electrostatic potential maps : Identify regions of high electron density (e.g., oxadiazole N/O atoms) prone to π-stacking with aromatic residues in protein targets .

Q. How to design derivatives with improved antimicrobial potency?

  • SAR studies : Modify the cyclobutyl group with electron-withdrawing substituents (e.g., -CF₃) and evaluate MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
  • Membrane permeability : Use fluorescence assays (e.g., propidium iodide uptake) to correlate structural changes with bacterial membrane disruption .

Methodological Notes

  • Contradiction handling : Cross-validate spectral data (e.g., NMR, IR) with computational predictions (e.g., Gaussian 16) to resolve ambiguities in tautomeric forms .
  • Advanced instrumentation : Synchrotron X-ray sources (λ = 0.71073 Å) enhance resolution for challenging crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.